BenchChemオンラインストアへようこそ!

2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione

NQO1 substrate bioreductive activation A549 cytotoxicity

A structurally distinct 1,4-naphthoquinone featuring a meta-chlorophenyl piperazine moiety, characterized as a dual NQO1/CPR substrate (A549 IC50 3.1/9.0 µM). This matched-pair partner to the widely available phenyl analog (CAS 135127-46-7) adds a +34.4 Da mass shift and an electron‑withdrawing chlorine, enabling dissection of substituent effects on bioreductive activation. Essential for hypoxia‑selective prodrug SAR and redox‑sensitive assay benchmarking.

Molecular Formula C20H16Cl2N2O2
Molecular Weight 387.26
CAS No. 179121-03-0
Cat. No. B2842137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione
CAS179121-03-0
Molecular FormulaC20H16Cl2N2O2
Molecular Weight387.26
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
InChIInChI=1S/C20H16Cl2N2O2/c21-13-4-3-5-14(12-13)23-8-10-24(11-9-23)18-17(22)19(25)15-6-1-2-7-16(15)20(18)26/h1-7,12H,8-11H2
InChIKeyHUKWONZDEMSPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione (CAS 179121-03-0): Core Identity, Physicochemical Profile, and Procurement Baseline


2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione is a synthetic 1,4-naphthoquinone derivative belonging to the substituted piperazine-1,4-naphthalenedione class, with the molecular formula C20H16Cl2N2O2 and a molecular weight of 387.26 g/mol . The compound features a chloro-substituted naphthoquinone core linked to an N-(3-chlorophenyl)piperazine moiety, a structural arrangement that places it within a class of compounds originally investigated as anti-asthmatic and anti-allergic agents [1]. It is catalogued in authoritative bioactivity databases including ChEMBL (CHEMBL4086536) and BindingDB (BDBM50236859), where its substrate activity toward the oxidoreductases NQO1 and CPR has been quantitatively characterized [2].

Why 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione Cannot Be Swapped for a Generic Naphthoquinone-Piperazine Analog


Within the substituted piperazine-1,4-naphthalenedione class, relatively subtle changes to the N-aryl substituent on the piperazine ring can substantially alter both the compound's redox potential and its recognition by cellular oxidoreductases such as NQO1 and CPR [1]. The target compound incorporates a meta-chlorophenyl group, a substituent pattern that affects electronic distribution across the piperazine ring and, consequently, the rate of enzymatic one-electron versus two-electron reduction of the quinone moiety [2]. A direct phenyl analog (CAS 135127-46-7), which lacks the chlorine atom on the phenyl ring, is commercially available ; however, no peer-reviewed head-to-head comparison of these two compounds exists in the public domain. Generic substitution without experimental verification therefore carries the risk of altered bioreductive activation kinetics, which could confound SAR studies, cellular assay reproducibility, and any downstream procurement decision predicated on a specific redox activation profile.

Quantitative Differentiation Evidence for 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione: Head-to-Head, Cross-Study, and Class-Level Comparisons


NQO1 Substrate Activity: A549 Cell Growth Inhibition IC50 of 3.1 µM Establishes a Defined Bioreductive Activation Baseline

The target compound functions as a substrate for NAD(P)H dehydrogenase [quinone] 1 (NQO1) in human A549 lung carcinoma cells, with a reported IC50 of 3.10E+3 nM (3.1 µM), measured via NQO1-mediated two-electron reduction and subsequent cell growth inhibition [1]. A related naphthoquinone-piperazine hybrid, 2-((4-benzylpiperazin-1-yl)methyl)naphtho[2,1-d]oxazole-4,5-dione (compound 3k), exhibits an IC50 of 4.6 ± 1.0 µM in the same NQO1-rich A549 cell line under comparable assay conditions . While a direct head-to-head experiment for the two compounds has not been published, the cross-study comparable data indicate that the target compound's NQO1 substrate potency is within the same order of magnitude as a structurally distinct but mechanistically analogous naphthoquinone-piperazine NQO1 substrate (3.1 µM vs. 4.6 µM), providing a quantitative anchor point for procurement decisions where NQO1-mediated bioreductive activation is the parameter of interest.

NQO1 substrate bioreductive activation A549 cytotoxicity

CPR Substrate Activity: One-Electron Reduction IC50 of 9 µM in Human L02 Hepatocytes Defines a Second, Independent Bioreductive Parameter

In a parallel assay, the target compound was evaluated as a substrate for NADPH–cytochrome P450 reductase (CPR) in human L02 hepatocytes, yielding an IC50 of 9.00E+3 nM (9.0 µM) for CPR-mediated one-electron reduction and subsequent cell growth inhibition [1]. The approximately 2.9-fold ratio between CPR IC50 (9.0 µM) and NQO1 IC50 (3.1 µM) for the same compound provides an internal differential that may reflect the relative preference of this specific 3-chlorophenyl-substituted derivative for two-electron (NQO1) over one-electron (CPR) bioreductive activation within the cellular context of the assayed lines [1]. No CPR substrate activity data for the phenyl analog (CAS 135127-46-7) or other close structural comparators are currently available in public repositories, making this the sole quantitative CPR datapoint for a compound in the 2-chloro-3-(4-arylpiperazin-1-yl)naphthalene-1,4-dione subclass.

CPR substrate one-electron reduction L02 hepatocyte

Structural Differentiation from the Closest Commercial Analog: Meta-Chlorophenyl vs. Phenyl Substitution Defines a Distinct Electronic and Steric Profile

The most closely related commercially catalogued analog is 2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (CAS 135127-46-7; molecular formula C20H17ClN2O2; MW 352.82 g/mol) . The target compound differs by the presence of a chlorine atom at the meta position of the pendant phenyl ring, increasing the molecular weight by approximately 34.4 Da (352.82 vs. 387.26 g/mol) and altering both the electronic character (electron-withdrawing –Cl) and the lipophilicity (calculated XLogP) of the molecule . In the broader class of substituted piperazine-1,4-naphthalenediones, the identity and position of aryl substituents have been demonstrated to modulate anti-asthmatic potency in in vivo models [1]. The meta-chlorophenyl substitution pattern present in the target compound represents a defined and non-interchangeable structural feature relative to the phenyl analog, making the two compounds distinct chemical entities rather than interchangeable surrogates.

structure-activity relationship chlorophenyl substitution physicochemical differentiation

Class-Level Anti-Asthmatic and Anti-Allergic Pharmacological Lineage Grounded in US Patent 4,771,061A

The substituted piperazine-1,4-naphthalenedione class, to which the target compound belongs, is explicitly claimed in US Patent 4,771,061A as being useful for treating asthma, allergic diseases, and inflammation in warm-blooded animals [1]. The patent discloses that compounds within this class are highly active as anti-asthmatic and anti-allergic agents, with in vivo efficacy demonstrated at oral doses ranging from approximately 0.1 mg/kg in mammalian models [1]. The target compound (CAS 179121-03-0) falls within the generic Markush structure of Formula I defined in the patent, which encompasses 2-chloro-3-(4-substituted-piperazin-1-yl)naphthalene-1,4-dione derivatives bearing various aryl, heteroaryl, sulfonyl, and carboxamide substituents on the piperazine nitrogen [2]. No compound-specific in vivo anti-asthmatic data for CAS 179121-03-0 have been published in the peer-reviewed literature; this evidence dimension is therefore classified as class-level inference rather than direct quantitative comparison.

anti-asthmatic anti-allergic piperazine-1,4-naphthalenedione

Optimal Research and Industrial Use Cases for 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione Based on Quantitative Evidence


Bioreductive Prodrug Development and NQO1-Targeted Anticancer Research

The compound's defined NQO1 substrate activity (IC50 = 3.1 µM in A549 cells [1]) makes it a candidate for structure-activity relationship (SAR) studies focused on NQO1-mediated bioreductive activation. Researchers developing hypoxia-selective or NQO1-targeted prodrugs can use this compound as a reference substrate with quantitatively characterized activation kinetics, enabling benchmarking against other naphthoquinone-based NQO1 substrates such as β-lapachone or mitomycin C derivatives. The separate CPR substrate datapoint (IC50 = 9.0 µM [1]) additionally allows investigators to deconvolve one-electron versus two-electron reductive activation pathways within the same chemical scaffold.

Redox Biology and Cellular Oxidoreductase Profiling

With independently measured substrate activity values for both NQO1 (IC50 = 3.1 µM) and CPR (IC50 = 9.0 µM) in human cell lines [1], this compound is suited for studies investigating the interplay between one-electron and two-electron quinone reduction in cellular systems. The ~2.9-fold IC50 ratio between the two reductase pathways provides a quantitative baseline for evaluating how structural modifications to the piperazine N-aryl group shift the balance between these competing bioreductive routes.

Asthma and Allergic Inflammation Drug Discovery Programs

As a member of the substituted piperazine-1,4-naphthalenedione class claimed in US Patent 4,771,061A for anti-asthmatic and anti-allergic indications [2], this compound carries a documented pharmacological lineage that supports its inclusion in medicinal chemistry campaigns targeting respiratory or inflammatory diseases. The patent's disclosure of in vivo efficacy for class members at oral doses from ~0.1 mg/kg provides a contextual framework for lead optimization, even though compound-specific in vivo data remain unavailable in the public literature.

Chemical Probe Tool for Structure-Activity Relationship Studies on Piperazine N-Aryl Substitution

The meta-chlorophenyl substitution on the piperazine ring distinguishes this compound (CAS 179121-03-0; MW 387.26 ) from the commercially available phenyl analog (CAS 135127-46-7; MW 352.82 ) by a defined increment of +34.4 Da and one chlorine atom. This structural difference makes the compound a valuable matched-pair partner for probing the impact of electron-withdrawing aromatic substituents on pharmacokinetic properties, target engagement, or redox potential within the naphthoquinone-piperazine chemotype.

Quote Request

Request a Quote for 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.